molecular formula C12H13ClN2O B14550107 6-butyl-1H-benzimidazole-2-carbonyl chloride CAS No. 62038-76-0

6-butyl-1H-benzimidazole-2-carbonyl chloride

Cat. No.: B14550107
CAS No.: 62038-76-0
M. Wt: 236.70 g/mol
InChI Key: HETWDQBTBSJPRW-UHFFFAOYSA-N
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Description

6-butyl-1H-benzimidazole-2-carbonyl chloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-1H-benzimidazole-2-carbonyl chloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with butyl carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-butyl-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-butyl-1H-benzimidazole-2-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects . The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-butyl-1H-benzimidazole-2-carbonyl chloride is unique due to its specific butyl substitution, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it a valuable compound for developing new drugs with improved pharmacokinetic properties .

Properties

CAS No.

62038-76-0

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

6-butyl-1H-benzimidazole-2-carbonyl chloride

InChI

InChI=1S/C12H13ClN2O/c1-2-3-4-8-5-6-9-10(7-8)15-12(14-9)11(13)16/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

HETWDQBTBSJPRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)C(=O)Cl

Origin of Product

United States

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